1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride
Description
Properties
CAS No. |
1177355-59-7 |
|---|---|
Molecular Formula |
C11H12Cl2F3N3 |
Molecular Weight |
314.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
-
Alkylating Agent : 3-(Trifluoromethyl)benzyl bromide is preferred due to its reactivity and commercial availability.
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Temperature : Reactions are conducted at 80–100°C for 8–12 hours to ensure complete conversion.
A representative procedure involves stirring 4-nitropyrazole (1.0 mmol) with 3-(trifluoromethyl)benzyl bromide (1.2 mmol) in DMF at 90°C for 10 hours, yielding 1-{[3-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole in 85% purity.
Optimization of Alkylation
-
Solvent Effects : DMF enhances reaction rates due to its high polarity, but acetonitrile may reduce side reactions in temperature-sensitive cases.
-
Catalyst Screening : While alkylation typically proceeds without catalysts, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields in biphasic systems.
Reduction of Nitro to Amine
The nitro group at the C-4 position is reduced to an amine under acidic or catalytic hydrogenation conditions.
Catalytic Hydrogenation
-
Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) or platinum on carbon (Pt/C) under hydrogen gas (H₂) at 30–60 psi.
-
Solvent System : Ethanol or methanol with aqueous hydrochloric acid (12–37% v/v) to stabilize the amine as its hydrochloride.
-
Reaction Time : 2–5 hours at 30–40°C, monitored by HPLC for complete conversion.
In a patented protocol, hydrogenation of 1-{[3-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole using 5% Pd/C in 37% HCl at 30°C achieved 96.8% yield of the amine hydrochloride.
Acidic Reduction Methods
-
Iron/HCl : Ferrous chloride (FeCl₂) in concentrated HCl at reflux (100°C) reduces nitro groups but risks over-reduction or decomposition.
-
Tin(II) Chloride : SnCl₂ in ethanol under mild conditions (50°C) offers moderate yields (70–75%) but requires careful pH control.
Formation of Dihydrochloride Salt
The final dihydrochloride salt is obtained by treating the free amine with excess hydrochloric acid.
-
Procedure : The amine is dissolved in ethanol or water, and concentrated HCl (2.2 equivalents) is added dropwise at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum.
-
Crystallization : Recrystallization from ethanol/water (1:1) enhances purity (>99% by HPLC).
Comparative Analysis of Methods
The table below summarizes key parameters for the reduction step across different methodologies:
| Method | Catalyst | HCl Concentration | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | 5% Pd/C | 37% | 30 | 96.8 | 99.5 | |
| Catalytic Hydrogenation | 5% Pt/C | 12% | 40 | 89.2 | 98.7 | |
| Fe/HCl Reduction | FeCl₂ | 37% | 100 | 72.4 | 95.1 |
Catalytic hydrogenation with Pd/C in concentrated HCl emerges as the most efficient method, balancing high yield and scalability.
Challenges and Solutions
-
Byproduct Formation : Competing N-alkylation at the pyrazole’s C-3 position is mitigated by using excess alkylating agent and controlled stoichiometry.
-
Catalyst Deactivation : Sulfur impurities in the substrate poison Pd/C; pre-treatment with activated carbon or switching to Pt/C improves longevity .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride has been investigated for its ability to inhibit cancer cell proliferation. Research suggests that the trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy against various cancer cell lines .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . This aspect is particularly relevant in developing new therapies for conditions such as rheumatoid arthritis and other autoimmune disorders.
Mechanism of Action
The exact mechanism of action is still under investigation, but it is believed that the pyrazole ring system interacts with specific biological targets, potentially modulating signaling pathways involved in cell growth and inflammation .
Agricultural Science
Pesticide Development
Due to the increasing need for effective pest control methods, this compound has been explored as a potential pesticide agent. Its chemical structure suggests it may possess insecticidal properties, particularly against pests resistant to conventional pesticides. Preliminary studies indicate that modifications to the pyrazole structure can enhance its effectiveness against specific insect populations .
Herbicide Applications
In addition to its insecticidal properties, research is being conducted on its potential use as an herbicide. The compound's ability to disrupt plant growth pathways could lead to the development of new herbicides that are more selective and less harmful to non-target species .
Material Science
Polymer Chemistry
The unique chemical properties of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymers could enhance thermal stability and mechanical properties, leading to the development of advanced materials suitable for various industrial applications .
Nanotechnology
There is ongoing research into using this compound in nanotechnology applications, particularly in creating nanocarriers for drug delivery systems. The ability to functionalize nanoparticles with this compound may improve targeting and release profiles for therapeutic agents .
Mechanism of Action
The mechanism of action of 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- Salt Form : The dihydrochloride salts (target compound, ) exhibit superior solubility compared to hydrochloride salts (), which is critical for bioavailability in drug formulations.
- Aromatic Substitutions : The benzyl group in the target compound enables π-π stacking interactions, whereas pyridine () and triazole () analogues may engage in hydrogen bonding or metal coordination.
- Trifluoromethyl vs.
- Pesticide Derivatives : Compounds like fipronil () feature additional electronegative groups (e.g., sulfinyl, carbonitrile) that confer insecticidal activity, absent in the target compound.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The dihydrochloride salt of the target compound improves solubility over simpler hydrochloride derivatives, favoring oral administration.
- Fipronil’s high LogP aligns with its non-polar insecticidal action, whereas the target compound’s moderate lipophilicity suggests suitability for systemic drug delivery.
Biological Activity
1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological properties, including data from various studies, case analyses, and relevant findings.
- Chemical Formula : C13H11F3N2·2HCl
- Molecular Weight : 303.15 g/mol
- CAS Number : 1002033-51-3
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent antibacterial activity with MIC values ranging from 0.78 to 3.125 μg/ml against Staphylococcus aureus and Enterococcus faecalis .
- Bactericidal Effects : Time-kill assays confirmed its bactericidal action, showing effectiveness against both growing and stationary phase cells .
- Biofilm Disruption : The compound exhibited moderate inhibition of biofilm formation and destruction, indicating its potential use in treating biofilm-associated infections .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/ml) | Bactericidal Effect | Biofilm Inhibition |
|---|---|---|---|
| Staphylococcus aureus | 0.78 | Yes | Moderate |
| Enterococcus faecalis | 3.125 | Yes | Moderate |
Cytotoxic Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines.
Key Findings:
- Cell Lines Tested : Studies have focused on HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
- IC50 Values : The compound showed varying IC50 values across different cell lines, indicating selective toxicity towards cancer cells while sparing normal cells .
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 25 | Induces apoptosis |
| MCF-7 | 30 | Cell cycle arrest in G0/G1 phase |
| HeLa | 40 | Inhibition of macromolecular synthesis |
Case Studies
A series of case studies have been conducted to evaluate the safety and efficacy of this compound in vivo.
Study Overview:
- Animal Model : Mice were administered the compound at doses up to 50 mg/kg.
- Toxicity Assessment : No significant organ toxicity was observed, as evaluated through blood plasma markers and TUNEL assays .
- Resistance Studies : Multistep resistance assays indicated a low tendency for bacterial strains to develop resistance against the compound .
Q & A
Q. What are the common synthetic routes for preparing 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride?
The synthesis typically involves multi-step reactions, starting with the functionalization of a pyrazole precursor. A common approach includes:
- Step 1: Alkylation of 1H-pyrazol-4-amine with 3-(trifluoromethyl)benzyl chloride under basic conditions (e.g., NaH or K₂CO₃ in aprotic solvents like DMF).
- Step 2: Salt formation via treatment with HCl to yield the dihydrochloride form, enhancing solubility and crystallinity. Optimization of reaction parameters (temperature, solvent polarity, and stoichiometry) is critical for yield improvement .
Q. How is the compound characterized structurally and chemically?
- NMR Spectroscopy: and NMR are used to confirm the pyrazole ring substitution pattern and trifluoromethylphenyl integration.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- Elemental Analysis: Ensures stoichiometric consistency of the dihydrochloride salt.
- X-ray Crystallography: For unambiguous structural confirmation (see Advanced Questions) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Enzyme Inhibition Assays: Test against kinases or proteases due to the pyrazole core’s affinity for ATP-binding pockets.
- Antimicrobial Screening: Assess activity against fungal/bacterial strains (e.g., Candida albicans) via microdilution methods.
- Cytotoxicity Profiling: Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate IC₅₀ values. Include controls for solubility (e.g., DMSO vehicle) and validate results with dose-response curves .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Data Collection: Use single-crystal diffraction (Mo-Kα radiation) and refine structures with SHELXL or WinGX/ORTEP.
- Key Parameters: Analyze bond angles (e.g., N–N–C in the pyrazole ring) and torsional angles between the trifluoromethylphenyl and pyrazole moieties.
- Disorder Modeling: Address potential trifluoromethyl group disorder using PART instructions in SHELX .
Q. What strategies address contradictions in biological activity data across studies?
- Batch Purity Analysis: Use HPLC-MS to rule out impurities (e.g., unreacted precursors).
- Solvent Effects: Compare activity in aqueous vs. DMSO/PEG formulations to assess aggregation artifacts.
- Target Validation: Employ CRISPR knockouts or siRNA silencing to confirm target specificity .
Q. How do substituents influence structure-activity relationships (SAR)?
- Trifluoromethyl Group: Enhances metabolic stability and membrane permeability via lipophilicity.
- Benzyl vs. Phenoxy Linkers: Benzyl groups (as in the target compound) improve steric bulk for receptor binding compared to ether linkages.
- Amine Protonation: The dihydrochloride salt increases water solubility, critical for in vivo bioavailability .
Q. What methodologies optimize solubility for in vivo studies?
- Salt Screening: Test alternative counterions (e.g., citrate, sulfate) if hydrochloride salts exhibit pH-dependent precipitation.
- Co-solvent Systems: Use cyclodextrin complexes or PEGylated formulations for intravenous administration.
- LogP Measurement: Adjust via functional group modifications (e.g., adding polar substituents) while maintaining activity .
Q. How is in vivo pharmacokinetic (PK) profiling conducted?
- Animal Models: Administer intravenously/orally to rodents and collect plasma samples at timed intervals.
- LC-MS/MS Quantification: Measure compound levels and calculate AUC, Cₘₐₓ, and t₁/₂.
- Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Methodological Notes
- Contradictory Data Resolution: Cross-validate synthesis protocols (e.g., NMR tracking of intermediates) and biological assays with orthogonal methods (e.g., SPR for binding affinity) .
- Crystallization Tips: Co-crystallize with target proteins (e.g., kinases) to obtain ligand-bound structures for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
